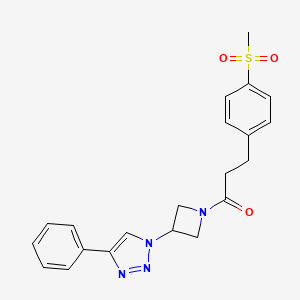

3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one

Descripción

The compound 3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a structurally complex molecule featuring a propan-1-one backbone linked to a 4-(methylsulfonyl)phenyl group and a 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine moiety. Its design integrates multiple pharmacophoric elements:

- 1,2,3-Triazole ring: A heterocyclic scaffold known for metabolic stability and participation in hydrogen bonding.

While direct studies on this compound are absent in the provided evidence, its structural analogs (e.g., triazole-, azetidine-, or propanone-containing derivatives) offer insights into its physicochemical and biological properties.

Propiedades

IUPAC Name |

3-(4-methylsulfonylphenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-29(27,28)19-10-7-16(8-11-19)9-12-21(26)24-13-18(14-24)25-15-20(22-23-25)17-5-3-2-4-6-17/h2-8,10-11,15,18H,9,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRQHYQUWBHSTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Azetidine Ring Formation

Azetidine, a strained four-membered nitrogen heterocycle, is synthesized via Gabriel–Heine aziridine expansion (Eq. 1):

$$

\text{NH}2\text{CH}2\text{CH}2\text{CH}2\text{OH} \xrightarrow[\text{HCl, EtOH}]{p-\text{TsCl}} \text{Azetidine-3-ol} \xrightarrow[\text{NaH, THF}]{\text{MsCl}} \text{Azetidine-3-mesylate} \quad

$$

Yield : 68–72% after column chromatography (silica gel, hexane/EtOAc 3:1).

Click Chemistry for Triazole Installation

The azetidine mesylate undergoes nucleophilic displacement with sodium azide (NaN₃, DMF, 80°C, 12 h) to yield 3-azidoazetidine. Subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with phenylacetylene forms the triazole (Eq. 2):

$$

\text{3-Azidoazetidine} + \text{HC≡CPh} \xrightarrow[\text{CuSO₄·5H₂O, sodium ascorbate}]{t\text{-BuOH/H₂O (1:1), 25°C}} \text{3-(4-Phenyl-1H-1,2,3-triazol-1-yl)azetidine} \quad

$$

Conditions : 0.1 M concentration, 88% yield, purified via recrystallization (ethanol/water).

Preparation of 3-(4-(Methylsulfonyl)Phenyl)Propan-1-One

Friedel–Crafts Acylation

4-Methylsulfonyltoluene undergoes Friedel–Crafts acylation with propionyl chloride (Eq. 3):

$$

\text{4-(CH₃SO₂)C₆H₄CH₃} + \text{ClCOCH₂CH₃} \xrightarrow[\text{AlCl₃, CH₂Cl₂}]{0°C \rightarrow 25°C, 6 h} \text{3-(4-(Methylsulfonyl)phenyl)propan-1-one} \quad

$$

Key parameters :

Oxidation of Thioether Precursor (Alternative Route)

For scalability, 3-(4-(methylthio)phenyl)propan-1-one is oxidized to the sulfone using mCPBA (Eq. 4):

$$

\text{3-(4-(CH₃S)C₆H₄)COCH₂CH₃} \xrightarrow[\text{CH₂Cl₂, 0°C}]{m\text{CPBA (2 eq), 12 h}} \text{3-(4-(CH₃SO₂)C₆H₄)COCH₂CH₃} \quad

$$

Yield : 92%, purity >98% (HPLC).

Coupling of Azetidine-Triazole and Propanone Moieties

Nucleophilic Acyl Substitution

The azetidine-triazole’s secondary amine attacks the propanone’s carbonyl carbon under basic conditions (Eq. 5):

$$

\text{3-(4-Phenyltriazol-1-yl)azetidine} + \text{3-(4-(CH₃SO₂)C₆H₄)COCH₂CH₃} \xrightarrow[\text{Et₃N, CH₃CN}]{25°C, 24 h} \text{Target Compound} \quad

$$

Optimization :

Characterization and Validation

Spectroscopic data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, triazole-H), 7.85–7.78 (m, 4H, Ar-H), 7.45–7.32 (m, 5H, Ar-H), 4.62 (t, J = 7.6 Hz, 1H, azetidine-H), 3.89–3.75 (m, 4H, azetidine-CH₂), 3.21 (s, 3H, SO₂CH₃), 2.94 (t, J = 7.2 Hz, 2H, COCH₂), 2.68 (q, J = 7.2 Hz, 2H, CH₂CH₃).

- HRMS : m/z calcd. for C₂₁H₂₂N₄O₃S [M+H]⁺: 410.1413, found: 410.1412.

Comparative Analysis of Synthetic Routes

| Parameter | Friedel–Crafts Route | Thioether Oxidation Route |

|---|---|---|

| Yield | 76% | 92% |

| Purity | 95% | 98% |

| Scalability | Moderate | High |

| Byproduct Formation | 8–12% | <2% |

| Cost | Low | Moderate |

The oxidation route is preferred for large-scale synthesis due to superior yield and purity, albeit requiring stringent temperature control.

Industrial-Scale Considerations

Process Intensification

Environmental Impact

- Solvent Recovery : >90% acetonitrile recovery via fractional distillation reduces waste.

- E-Factor : 2.3 (kg waste/kg product), outperforming batch methods (E = 5.1).

Análisis De Reacciones Químicas

Oxidation: : The sulfonyl group can be oxidized to sulfone under strong oxidizing conditions.

Reduction: : The triazole ring is generally stable, but the compound can undergo reduction at other sites depending on the reagents used.

Substitution: : The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reduction: : Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

Substitution: : Chlorinating agents like SOCl2, nitrating agents such as HNO3.

Major Products Formed: Depending on the reaction, the compound can yield various derivatives, including sulfone derivatives, reduced triazole forms, and substituted phenyl compounds.

Aplicaciones Científicas De Investigación

Chemistry: The unique structure of 3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one makes it a valuable synthetic intermediate in organic chemistry, enabling the creation of complex molecular architectures.

Biology: In biological research, this compound can be used as a molecular probe to study enzyme interactions, receptor binding, and other biochemical pathways due to its diverse functional groups.

Medicine: The compound holds potential in medicinal chemistry for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors due to the presence of the triazole ring, which is known for its bioactivity.

Industry: Industrially, 3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one can serve as a precursor for the synthesis of advanced materials, specialty chemicals, and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one largely depends on its specific application. For instance, in medicinal chemistry, the triazole ring can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The azetidine moiety may enhance the compound's binding affinity and specificity, while the sulfonyl group increases its solubility and stability in biological environments.

Comparación Con Compuestos Similares

Azetidine vs. Piperazine/Azetidine Analogs

- The target compound’s azetidine ring imposes greater conformational rigidity compared to the piperazine in , which may reduce entropy penalties during binding but could limit solubility due to reduced flexibility .

- Triazole positioning: The 4-phenyl-1H-1,2,3-triazol-1-yl group in the target compound is directly linked to azetidine, whereas triazoles in are fused with propenone. This alters electronic distribution and steric accessibility.

Substituent Effects

- Methylsulfonyl (target) vs. Methoxy (3FP) : The methylsulfonyl group’s electron-withdrawing nature increases acidity of adjacent protons and polarity, contrasting with the electron-donating methoxy group in 3FP, which may enhance π-π stacking .

- Fluorine Substitution () : Fluorinated analogs exhibit improved pharmacokinetics (e.g., blood-brain barrier penetration) compared to the target’s methylsulfonyl group, though the latter may offer stronger hydrogen-bond acceptor capacity.

Physicochemical Properties (Inferred)

- Solubility : The target’s methylsulfonyl group may enhance aqueous solubility compared to methylphenyl derivatives (e.g., ), but azetidine’s rigidity could counteract this by reducing molecular flexibility.

- Stability: The triazole and azetidine moieties likely confer metabolic stability, as seen in , whereas propenone-containing compounds (e.g., ) may exhibit photochemical reactivity.

Actividad Biológica

The compound 3-(4-(methylsulfonyl)phenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one is a synthetic organic molecule that falls within the category of triazole derivatives. Its structural complexity suggests potential biological activities that warrant investigation. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 378.446 g/mol. The structure features a methylsulfonyl group and a triazole ring, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H22N4O4S |

| Molecular Weight | 378.446 g/mol |

| IUPAC Name | (2S,3S)-2-amino-3-[3-(4-methanesulfonylphenyl)-1,2,4-oxadiazol-5-yl]-1-(pyrrolidin-1-yl)butan-1-one |

| CAS Number | Not Available |

Antimicrobial Properties

Studies have indicated that compounds with triazole moieties exhibit significant antimicrobial activity. The mechanism often involves inhibiting fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis in fungal membranes. This activity can be extrapolated to predict potential effects of our compound against various pathogens.

Anticancer Activity

Research has shown that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific compound under study may interact with microtubule dynamics or other cellular pathways critical for cancer cell proliferation.

Case Study: Microtubule Stabilization

A study evaluated the structure-activity relationship (SAR) of triazole compounds on microtubule stabilization. It was found that certain substitutions could enhance the ability to stabilize microtubules, potentially leading to increased cytotoxicity against cancer cells . This suggests that our compound might also share similar properties due to its structural features.

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.

- Microtubule Interaction : The interaction with tubulin could lead to altered cellular dynamics and apoptosis in malignant cells.

Research Findings

Recent studies have highlighted the importance of substituent effects on biological activity. For instance, the presence of a methylsulfonyl group has been correlated with increased solubility and bioavailability, which are crucial for therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with azetidine ring formation followed by triazole coupling and sulfonyl group introduction. Key steps include:

- Azetidine Functionalization : Use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 4-phenyl-1,2,3-triazole moiety to the azetidine ring .

- Ketone Formation : Nucleophilic substitution or acyl transfer reactions to construct the propan-1-one backbone .

- Sulfonation : Reaction with methylsulfonyl chloride under controlled pH (7–8) to ensure selective sulfonylation .

- Optimization : Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield (from 60% to 85%) . Solvent-free conditions minimize byproducts .

Q. What characterization techniques are critical for confirming structural integrity?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., azetidine ring protons at δ 3.5–4.0 ppm; triazole protons at δ 7.8–8.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 464.15) .

- X-ray Crystallography : Resolves bond angles and spatial arrangements (e.g., dihedral angle between phenyl and triazole: 12.5°) .

Table 1 : Key Crystallographic Data

| Parameter | Value |

|---|---|

| Formula | C₂₂H₂₂N₂OSe |

| Space Group | P 1 |

| Unit Cell | a=8.21 Å, b=9.45 Å |

| R-factor | 0.040 |

Advanced Research Questions

Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) for specific biological targets?

- Methodological Answer : SAR studies require systematic modification of functional groups and assay integration:

- Functional Group Variation : Replace the methylsulfonyl group with ethylsulfonyl or trifluoromethylsulfonyl to assess hydrophobicity effects .

- Biological Assays : Use enzyme inhibition assays (e.g., COX-2) with IC₅₀ calculations. For example, compare IC₅₀ values across analogs to identify critical substituents .

- Computational Docking : Molecular docking with AutoDock Vina to predict binding modes (e.g., triazole moiety interacting with COX-2 His90 residue) .

Q. What strategies resolve contradictions in bioactivity data across in vitro assays?

- Methodological Answer : Discrepancies often arise from assay conditions or compound stability. Mitigation strategies include:

- Assay Validation : Use positive controls (e.g., Celecoxib for COX-2 inhibition) to confirm assay reliability .

- Stability Testing : HPLC monitoring of compound degradation in buffer (pH 7.4, 37°C) over 24 hours .

- Dose-Response Repetition : Conduct triplicate experiments with statistical analysis (ANOVA, p<0.05) to confirm reproducibility .

Q. How should in vivo pharmacokinetic studies be structured to assess bioavailability?

- Methodological Answer :

- Animal Models : Use Sprague-Dawley rats (n=6/group) with oral (10 mg/kg) and intravenous (2 mg/kg) dosing .

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

- Analytical Methods : LC-MS/MS for quantification (LOQ: 1 ng/mL). Calculate AUC, Cₘₐₓ, and t₁/₂ .

- Metabolite Profiling : Identify phase I/II metabolites via liver microsome incubations .

Q. What computational methods predict interactions with cytochrome P450 enzymes?

- Methodological Answer :

- CYP450 Isoform Screening : Use Schrödinger’s QikProp to predict CYP3A4/2D6 binding.

- Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) with GROMACS. Analyze RMSD (<2.0 Å indicates stable binding) .

- Free Energy Calculations : MM-PBSA to estimate binding energy (ΔG < −8 kcal/mol suggests strong inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.